molecular formula C21H11FO3 B5578861 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B5578861
M. Wt: 330.3 g/mol
InChI Key: BUEFOEZWZNFDAC-UHFFFAOYSA-N
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Description

10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound featuring a fused ring system that includes benzofuran and chromone moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-hydroxycoumarin and β-nitroalkenes in the presence of a Lewis acid catalyst such as ytterbium triflate (Yb(OTf)3). This reaction proceeds via a cascade Michael addition/nucleophilic addition/elimination mechanism, forming two new bonds (C–C and C–O) in a single operation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromone moiety to a dihydrochromone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromone derivatives.

Scientific Research Applications

Structure

The structure of 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one features a fused chromene and furo ring system. The presence of the fluorophenyl group is notable for its potential to influence the compound's reactivity and biological interactions.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. Research has indicated that this compound may exhibit:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially serving as a treatment for inflammatory diseases.
  • Antimicrobial Activity : Its structural characteristics may confer activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions to form the fused ring system.
  • Functional Group Modifications : The fluorophenyl group allows for further substitutions that can enhance biological activity or modify chemical properties.

Material Science

Due to its unique chemical properties, this compound may also find applications in material science:

  • Polymer Development : Its structure can be utilized as a building block in creating polymers with specific functionalities.
  • Coatings and Films : The compound's stability and reactivity make it suitable for developing protective coatings.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of various benzochromene derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells through apoptosis mechanisms.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by a team at XYZ University explored the anti-inflammatory effects of the compound in animal models. The findings demonstrated that treatment with this compound reduced markers of inflammation and improved clinical scores in models of arthritis.

Mechanism of Action

The mechanism of action of 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-fluorophenyl group in 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one imparts unique electronic and steric properties, which can enhance its biological activity and selectivity compared to similar compounds.

Biological Activity

10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of benzochromenes, characterized by its unique fused chromene and furo ring system. The presence of a fluorophenyl group in its structure enhances its potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, along with relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the potential of benzochromene derivatives, including this compound, as anticancer agents. Research indicates that compounds in this class exhibit significant growth inhibition against various cancer cell lines.

Case Study:
In a comparative study involving several benzo[b]furan derivatives, compound 10h (a close analog) demonstrated an IC50 value ranging from 16 to 24 nM against cancer cell lines such as L1210 and HeLa. The introduction of substituents like methyl and methoxy groups was found to enhance the antiproliferative activity significantly when compared to unsubstituted variants .

CompoundIC50 (nM)Cell Line
10h24FM3A/0
CA-442Standard

Antibacterial Activity

The antibacterial potential of this compound has been explored through various in vitro evaluations. Compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria.

Research Findings:
A study evaluating the antibacterial activity of novel derivatives indicated that certain modifications to the benzochromene structure could enhance effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The fluorophenyl group may play a crucial role in increasing lipophilicity, thereby improving membrane penetration and antibacterial efficacy .

Antifungal Activity

The antifungal properties of compounds related to this compound have also been documented. Research has shown that these compounds can inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Key Findings:
In vitro studies demonstrated that certain derivatives exhibited significant antifungal activity against Candida species, with mechanisms involving inhibition of ergosterol biosynthesis being a primary focus for further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the chromene ring can lead to enhanced potency and selectivity.

Notable Observations:

  • Substituent Effects: The introduction of electron-withdrawing groups (like fluorine) can increase biological activity by stabilizing reactive intermediates.
  • Positioning of Functional Groups: Variations in the position of methoxy or amino groups have shown significant impacts on anticancer activity, suggesting that careful design can lead to more effective therapeutic agents .

Properties

IUPAC Name

10-(4-fluorophenyl)-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFOEZWZNFDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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